1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
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Overview
Description
1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a unique structure combining adamantane, pyridine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative, followed by the introduction of the pyrrolidine and pyridine groups. Common synthetic routes include:
Adamantane Derivative Preparation: Adamantane is functionalized to introduce reactive groups such as halides or hydroxyl groups.
Pyrrolidine Introduction: The functionalized adamantane is reacted with a pyrrolidine derivative under conditions that promote nucleophilic substitution or addition.
Pyridine Introduction: The final step involves coupling the intermediate with a pyridine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the pyridine and pyrrolidine groups can facilitate specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane core but lacks the pyridine and pyrrolidine groups.
Pyridine-3-carboxamide: Contains the pyridine ring but lacks the adamantane and pyrrolidine moieties.
3-Pyrrolidinylurea: Features the pyrrolidine and urea groups but lacks the adamantane and pyridine components.
Uniqueness
1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of structural elements, which confer distinct physicochemical properties and potential biological activities. The presence of the adamantane moiety provides rigidity and stability, while the pyridine and pyrrolidine groups offer opportunities for specific interactions with biological targets.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-19(22-17-4-6-24(13-17)18-3-1-2-5-21-18)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-3,5,14-17H,4,6-13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCUQNJVBMWDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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